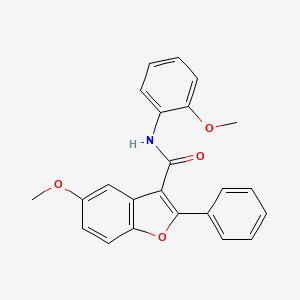
5-methoxy-N-(2-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methoxy-N-(2-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. Its unique structure, which includes a benzofuran core, makes it a subject of study for its chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-(2-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Amide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction. This can be achieved using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the coupling of the carboxylic acid with the amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to streamline the process.
化学反应分析
Types of Reactions
5-methoxy-N-(2-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), methyl iodide (CH3I)
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted derivatives with new functional groups replacing methoxy groups
科学研究应用
5-methoxy-N-(2-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a lead compound for the development of new drugs targeting specific biological pathways.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in research to understand its interactions with biological systems, including its binding affinity to various receptors and enzymes.
Industrial Applications: Potential use in the synthesis of other complex molecules and as a building block for the development of new chemical entities.
作用机制
The mechanism of action of 5-methoxy-N-(2-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A psychoactive compound with a similar methoxy group.
5-methoxy-DALT: Another synthetic tryptamine derivative with psychoactive properties.
25I-NBOMe: A potent hallucinogen with a methoxybenzyl group.
Uniqueness
5-methoxy-N-(2-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide is unique due to its benzofuran core, which distinguishes it from other methoxy-substituted compounds This core structure imparts specific chemical and biological properties that are not observed in other similar compounds
属性
分子式 |
C23H19NO4 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
5-methoxy-N-(2-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C23H19NO4/c1-26-16-12-13-19-17(14-16)21(22(28-19)15-8-4-3-5-9-15)23(25)24-18-10-6-7-11-20(18)27-2/h3-14H,1-2H3,(H,24,25) |
InChI 键 |
USAVENALPPEILB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[2-(3-{4-[(methylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamido]benzoate](/img/structure/B14974693.png)
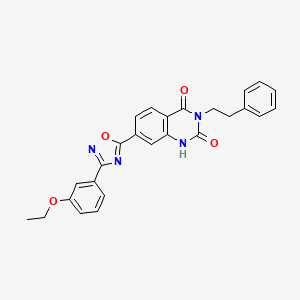
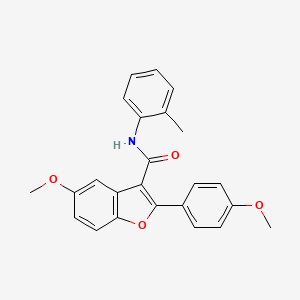
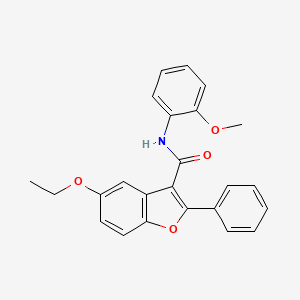
![14-(2-methoxyethyl)-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B14974712.png)
![N-{2-[3-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide](/img/structure/B14974726.png)
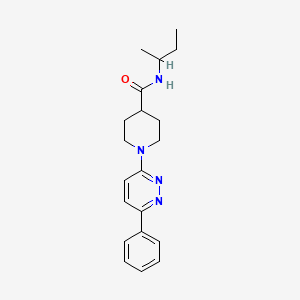
![N-(2-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14974735.png)
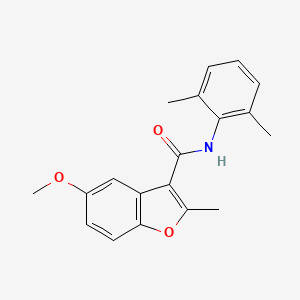
![1-(2-Hydroxyethyl)-6-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-YL)ethyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-4-one](/img/structure/B14974737.png)
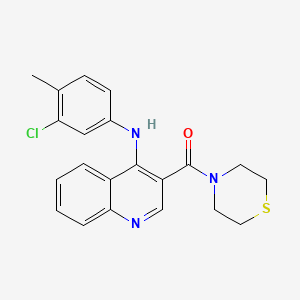
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide](/img/structure/B14974745.png)
![2-(15-oxo-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)-N-(2-phenylethyl)acetamide](/img/structure/B14974752.png)
![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14974765.png)
